![molecular formula C11H11N3OS B2957538 N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide CAS No. 477857-71-9](/img/structure/B2957538.png)
N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
“N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the linear formula C11H11N3OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The thiadiazole nucleus, which is part of this compound, is significant in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole molecules has been achieved through the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . An efficient, eco-friendly, and green synthesis method has been used to create a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives .Molecular Structure Analysis
The molecular structures of the synthesized compounds were verified using spectroscopic methods . The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
Antibacterial Activity
1,3,4-Thiadiazole derivatives, including “N,N-dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide”, have been studied for their antibacterial activity . These compounds have shown inhibitory effects on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus, and Gram-positive bacteria such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus .
DNA Binding
The interaction of 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated using UV-vis spectroscopic methods . This suggests potential applications in understanding DNA-protein interactions and the development of new therapeutic agents.
Antimicrobial Agents
New 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
Anti-Inflammatory Effect
Some 1,3,4-thiadiazole derivatives have shown significant anti-inflammatory effects . They have demonstrated inhibition in paw edema, a common model for inflammation in scientific research .
Pharmacological Properties
1,3,4-Thiadiazole derivatives exhibit a broad spectrum of pharmacological properties . These include antimicrobial, anti-tuberculosis, anti-inflammatory, carbonic anhydrase inhibitor, anticonvulsants, antihypertensive, antioxidant, anticancer, and antifungal properties .
Chemical Reactivity
Hydrazonoyl halides, which are used in the synthesis of 1,3,4-thiadiazole derivatives, have wide chemical reactivities . They are used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
It’s known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . This suggests that it may interact with its targets by forming coordinate covalent bonds.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these solubility properties.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the compound is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . This suggests that its action, efficacy, and stability may be influenced by temperature and other environmental conditions.
properties
IUPAC Name |
N,N-dimethyl-4-phenylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-14(2)11(15)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBZZUUQWDUVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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